molecular formula C18H17N3O5S B383294 2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide CAS No. 378228-31-0

2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide

Cat. No.: B383294
CAS No.: 378228-31-0
M. Wt: 387.4g/mol
InChI Key: KRVICACSJWJPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide is a sulfonamide-benzamide hybrid compound featuring a methoxy-substituted benzamide core linked to a sulfonamide group bound to a 5-methyl-3-isoxazolyl moiety. This structure combines aromatic, sulfonamide, and heterocyclic components, which are common in bioactive molecules.

Properties

IUPAC Name

2-methoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-12-11-17(20-26-12)21-27(23,24)14-9-7-13(8-10-14)19-18(22)15-5-3-4-6-16(15)25-2/h3-11H,1-2H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVICACSJWJPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylamine-Mediated Amination

Hydroxylamine hydrochloride in dioxane/water at 10°C converts sulfonyl chlorides to sulfonamides. For instance, 3-phenyl-4-(4-chlorosulfonyl-phenyl)-5-methyl-isoxazole reacts with hydroxylamine hydrochloride and sodium acetate, yielding N-hydroxy-4-(3-phenyl-5-methyl-isoxazol-4-yl)benzenesulfonamide monohydrate at 68% yield after extraction and recrystallization. This method prioritizes selectivity but requires stringent pH control to avoid over-acidification.

Direct Amine Coupling

Alternatively, sulfonyl chlorides react directly with amines in ethyl acetate/water mixtures. Tetrabutylammonium hydrogensulfate (TBAHS) acts as a phase-transfer catalyst, enhancing interfacial reactivity. A 54% yield is achieved by stirring 3-phenyl-4-(4-chlorosulfonyl-phenyl)-5-methyl-isoxazole with hydroxylamine at room temperature for 8–20 hours.

Amidation with 2-Methoxybenzoic Acid

The final step couples the sulfonamide intermediate with 2-methoxybenzoic acid via an amide bond. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane is standard. For example, analogous benzamide syntheses report yields exceeding 70% when activating the carboxylic acid with EDC/HOBt before adding the amine.

Critical parameters include:

  • Stoichiometry : A 1.2:1 molar ratio of acid to amine ensures complete conversion.

  • Temperature : Reactions proceed optimally at 0–5°C to minimize racemization.

  • Workup : Aqueous extraction removes urea byproducts, while silica gel chromatography isolates the pure amide.

Purification and Crystallization Strategies

Post-synthetic purification is vital for pharmaceutical-grade output. Cyclohexane and ethyl acetate mixtures effectively recrystallize sulfonamide intermediates. For instance, dissolving crude 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride in hot cyclohexane, followed by cooling to 15°C, achieves 95% purity after two recrystallizations. Similarly, dichloromethane/cyclohexane mixtures reduce impurities in sulfonyl chlorides by 40%.

Process Optimization and Scalability

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Key advancements include:

  • Catalyst recycling : Tetrabutylammonium hydrogensulfate (TBAHS) is recovered via aqueous extraction and reused with <5% activity loss.

  • Solvent substitution : Replacing dichloromethane with toluene in sulfonation reduces environmental impact without sacrificing yield.

  • Continuous flow systems : Microreactors enhance heat transfer during exothermic sulfonation, improving safety and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

    Reduction: Reduction reactions can target the nitro group (if present) on the benzene ring, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide. For instance, derivatives of benzamides have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
2-Methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamideHCT1164.53
5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)BenzamideMCF75.85

The compound's mechanism of action may involve the inhibition of critical pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that similar sulfonamide-containing compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.

CompoundMicroorganismMIC (µg/mL)Reference
2-Methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamideStaphylococcus aureus1.27
5-Methyl-3-Isoxazolyl Sulfonamide DerivativeE.coli1.43

These findings suggest that the compound could be further explored as a lead for developing new antimicrobial agents.

Synthesis Techniques

The synthesis of 2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide typically involves multi-step reactions that include:

  • Formation of the Isocyanate : The initial step often involves the reaction of isocyanates with amines to form the desired sulfonamide.
  • Coupling Reaction : This step involves coupling the isocyanate with a suitable benzamide derivative.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Study on Anticancer Activity

A study published in Med Chem evaluated several benzamide derivatives, including those similar to 2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide, against human colorectal carcinoma cell lines (HCT116). The results indicated that modifications to the benzamide core significantly enhanced cytotoxicity, suggesting structural optimization could yield more potent derivatives .

Case Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives against various pathogens. The study demonstrated that compounds with similar structural features exhibited promising antibacterial activity, supporting further exploration into their therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several sulfonamide derivatives, differing primarily in substituents on the phenyl ring and the heterocyclic system. Below is a comparative analysis:

Table 1: Structural Analogues and Functional Group Variations
Compound Name Key Substituents/Modifications Similarity Score Biological Activity/Use Reference
Target Compound 2-Methoxybenzamide + 5-methyl-3-isoxazolyl-sulfonamide - Potential safener (inferred)
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide Methylsulfonamide instead of benzamide 0.86 Antimicrobial (hypothesized)
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Chloroacetamide group 0.94 Not specified
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide Chloropropanamide group 0.91 Not specified
Metcamifen (2-methoxy-N-[[4-[[(methylamino)carbonyl]amino]phenyl]sulfonyl]benzamide) Methylaminocarbonylamino group Structural proxy Herbicide safener

Key Observations :

  • Heterocyclic Systems : Replacing the 5-methyl-3-isoxazolyl group with oxazole (e.g., 5-methyl-1,2-oxazol-3-yl) alters electronic properties and bioactivity. Isoxazole’s oxygen-nitrogen adjacency may enhance metabolic stability compared to oxazole isomers .
  • The methoxy group in the target compound offers electron-donating effects, which may enhance binding to hydrophobic enzyme pockets .
Physicochemical Properties
  • IR Spectroscopy : Expected C=O (benzamide) stretch at ~1663–1682 cm⁻¹ and S=O (sulfonamide) at ~1247–1255 cm⁻¹, consistent with analogs .
  • Solubility : Sulfonamide groups confer moderate aqueous solubility, while the methoxy and benzamide moieties enhance lipophilicity.
Antimicrobial Potential

Analogous sulfonamides (e.g., 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) are designed for antimicrobial activity, targeting enzymes like dihydropteroate synthase . The target compound’s benzamide group may further modulate enzyme inhibition.

Herbicide Safening

Metcamifen, a structural proxy, acts as a herbicide safener by enhancing glutathione-S-transferase (GST) activity in crops.

Advantages and Limitations

  • Advantages : The isoxazole ring offers metabolic resistance compared to triazole-containing analogs (e.g., compounds in ), which undergo tautomerism affecting stability .
  • Limitations : Lack of direct activity data necessitates further studies to confirm applications.

Biological Activity

2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and related research findings.

  • Molecular Formula : C18H17N3O5S
  • Molecular Weight : 387.41 g/mol
  • CAS Number : 298216-14-5

The compound has been studied for its role as a potential inhibitor of various biological pathways associated with cancer progression. Notably, it has shown promise as a PI3K inhibitor, which is crucial in the regulation of cell growth and survival.

  • PI3K/AKT/mTOR Pathway Inhibition : Research indicates that 2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide can significantly inhibit the PI3K/AKT/mTOR signaling pathway, leading to reduced tumor growth in xenograft models .
  • Antiproliferative Activity : The compound exhibits notable antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), U-87 MG (glioblastoma), and KB (oral cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines range from 1.2 to 5.3 µM, demonstrating its potency .

Antiproliferative Effects

A detailed analysis of the antiproliferative activity of the compound was conducted using the MTT assay across several human cancer cell lines:

Cell Line IC50 (µM) Comments
A5491.2Strong inhibition
HCT-1163.7Moderate inhibition
U-87 MG4.8Selective activity
KB5.3Effective against oral cancer

These results suggest that the compound's structure contributes to its ability to inhibit cell proliferation effectively.

Case Studies

  • In Vivo Efficacy : In studies involving nude mice with U-87 MG xenografts, treatment with the compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to the inhibition of the PI3K/AKT/mTOR pathway, which is often upregulated in various cancers .
  • Combination Therapies : Preliminary studies indicate that combining this compound with established chemotherapeutic agents may enhance overall efficacy and reduce resistance seen in certain cancer types .

Additional Biological Activities

Beyond its anticancer properties, 2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide has demonstrated:

  • Antioxidant Activity : It exhibits antioxidant properties that contribute to its protective effects against oxidative stress in cells, although this activity does not directly correlate with its antiproliferative effects .
  • Antibacterial Properties : Some derivatives of similar structures have shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, suggesting potential applications in treating bacterial infections alongside cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide, and what reaction conditions yield high purity?

  • Methodological Answer : The compound can be synthesized via sequential sulfonylation and coupling reactions. A validated approach involves:

  • Step 1 : Reacting 4-aminophenylsulfonamide derivatives with 5-methyl-3-isoxazoleamine under anhydrous conditions using triethylamine as a base in dichloromethane (DCM) at room temperature for 3 hours (yield: ~94%) .
  • Step 2 : Introducing the 2-methoxybenzoyl moiety via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in tetrahydrofuran (THF)/water (2:1) at room temperature for 12 hours (yield: 45–93%, depending on substituents) .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm methoxy (-OCH₃), sulfonamide (-SO₂NH-), and isoxazole ring protons via ¹H/¹³C NMR (e.g., δ ~3.8 ppm for methoxy, δ ~160–170 ppm for sulfonamide carbonyl) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈N₃O₅S: ~400.0922) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water (0.1% TFA) mobile phase .

Q. How can researchers ensure compound stability during storage and experimental use?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis of the sulfonamide group .
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Use buffered solutions (pH 7.4) to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

  • Methodological Answer :

  • Model Standardization : Compare activity in isogenic cell lines vs. primary cells to control for genetic variability .
  • Dose-Response Curves : Use Hill slope analysis to differentiate target-specific effects from off-target interactions .
  • Meta-Analysis : Pool data from independent studies (e.g., enzyme inhibition IC₅₀, cytotoxicity EC₅₀) and apply statistical weighting to account for assay heterogeneity (e.g., differing ATP concentrations in kinase assays) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the sulfonamide and isoxazole moieties?

  • Methodological Answer :

  • Isoxazole Modifications : Replace 5-methyl with halogens (e.g., Cl, F) to assess electronic effects on sulfonamide hydrogen bonding .
  • Sulfonamide Bioisosteres : Substitute -SO₂NH- with -PO₂NH- or -CONH- to evaluate metabolic stability .
  • 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate substituent bulk/logP with target binding (e.g., carbonic anhydrase isoforms) .

Q. What experimental designs are optimal for multifactorial analysis of this compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Split-Plot Design : Test variables (e.g., pH, temperature, solvent polarity) in a nested structure to minimize resource use. For example:
  • Main Plots : Solvent systems (DMSO, PBS)
  • Subplots : Temperature (25°C, 37°C)
  • Sub-Subplots : Concentration gradients (1–100 µM) .
  • Response Surface Methodology (RSM) : Optimize solubility and permeability using a central composite design .

Q. How can researchers address solubility limitations in aqueous assays without compromising bioactivity?

  • Methodological Answer :

  • Co-Solvent Systems : Use ≤1% DMSO or cyclodextrin-based formulations to enhance solubility while maintaining cell viability .
  • Prodrug Approach : Synthesize phosphate or glycoside derivatives for improved hydrophilicity, with enzymatic cleavage in situ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.